molecular formula C30H47NaO3 B607934 sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate CAS No. 1148013-87-9

sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate

Cat. No.: B607934
CAS No.: 1148013-87-9
M. Wt: 478.6928
InChI Key: UDJPLVCFJFTZAA-DAXBFPKBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate is a triterpenoid compound with the molecular formula C30H48O3. It is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate typically involves the hydroxylation of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its conversion to the desired hydroxylated product through a series of chemical reactions. Common reagents used in these reactions include oxidizing agents and catalysts that facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of oleanolic acid from plant materials, followed by chemical modification to introduce the hydroxyl group. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl group, leading to the formation of different products.

    Substitution: The hydroxyl group can be substituted with other functional groups, resulting in a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties
    • Research indicates that this compound exhibits anti-inflammatory effects that can be utilized in developing treatments for conditions such as arthritis and other inflammatory diseases. Studies have shown a reduction in inflammatory markers in animal models when treated with this compound.
  • Anticancer Activity
    • Preliminary studies suggest that sodium; (2R,...)-10-hydroxy compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines in vitro. Further research is needed to explore its mechanism of action and efficacy in vivo.
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective capabilities. In models of neurodegeneration (such as Alzheimer's disease), it has demonstrated potential in reducing oxidative stress and neuronal cell death.

Cosmetic Applications

  • Skin Care Formulations
    • Sodium; (2R,...)-10-hydroxy is being explored as an ingredient in skin care products due to its moisturizing and protective properties. It enhances the skin's barrier function and improves hydration levels.
  • Emulsion Stabilizer
    • The compound can serve as an effective emulsifier in oil-in-water formulations. Its unique structure allows for improved stability and texture in cosmetic products.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of sodium; (2R,...)-10-hydroxy on a rat model of arthritis. The treatment group showed a significant decrease in paw swelling compared to the control group after four weeks of administration.

Case Study 2: Cosmetic Formulation

In a clinical trial assessing the efficacy of a new facial cream containing sodium; (2R,...)-10-hydroxy as an active ingredient versus a placebo control over eight weeks showed that participants reported improved skin hydration and elasticity.

Mechanism of Action

The mechanism of action of sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound’s ability to interact with specific enzymes and receptors underlies its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Betulinic Acid: Known for its anti-cancer properties.

    Maslinic Acid: Exhibits anti-inflammatory and antioxidant activities.

Uniqueness

sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.

Biological Activity

Sodium (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate is a complex organic compound belonging to the class of pentacyclic triterpenoids. This compound has garnered interest due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C30H47NaO3
  • Molecular Weight : 478.68 g/mol
  • CAS Number : 220435-39-2

1. Anti-inflammatory Properties

Research has indicated that triterpenoids exhibit significant anti-inflammatory effects. For instance:

  • Mechanism : Triterpenoids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
  • Case Study : A study demonstrated that compounds similar to sodium (2R...) reduced inflammation in animal models of arthritis by modulating the NF-kB pathway .

2. Antioxidant Activity

Triterpenoids are known for their antioxidant properties:

  • Mechanism : They scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Research Findings : In vitro studies have shown that sodium (2R...) significantly increased the levels of glutathione and superoxide dismutase in cultured cells exposed to oxidative stress .

3. Anticancer Effects

The anticancer potential of triterpenoids is well-documented:

  • Mechanism : They induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases.
  • Case Study : Research on similar compounds indicated that they inhibited tumor growth in xenograft models by promoting apoptosis and cell cycle arrest .

4. Cardioprotective Effects

Triterpenoids may also offer cardioprotective benefits:

  • Mechanism : They improve lipid profiles and reduce cardiac hypertrophy through modulation of various signaling pathways.
  • Research Findings : Studies have shown that sodium (2R...) can reduce myocardial ischemia-reperfusion injury in animal models .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of COX and LOX
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
CardioprotectiveImprovement of lipid profiles

Properties

IUPAC Name

sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3.Na/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);/q;+1/p-1/t20-,21-,22+,23-,26+,27+,28-,29+,30+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJPLVCFJFTZAA-DAXBFPKBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
sodium;(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.